molecular formula C9H11FN2O2 B1276868 2-(4-Fluorophenoxy)propanohydrazide CAS No. 590356-83-5

2-(4-Fluorophenoxy)propanohydrazide

Cat. No.: B1276868
CAS No.: 590356-83-5
M. Wt: 198.19 g/mol
InChI Key: IWSHFXHHJMUTPS-UHFFFAOYSA-N
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Description

2-(4-Fluorophenoxy)propanohydrazide is a hydrazide derivative characterized by a fluorophenoxy group attached to a propanohydrazide backbone. It is identified by the CAS number 590356-83-5 and molecular formula C₉H₁₀FN₂O₂ (molecular weight: ~198.19 g/mol) . This compound is synthesized through green chemistry principles, often involving condensation reactions between hydrazides and aldehydes under microwave irradiation .

Properties

IUPAC Name

2-(4-fluorophenoxy)propanehydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FN2O2/c1-6(9(13)12-11)14-8-4-2-7(10)3-5-8/h2-6H,11H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWSHFXHHJMUTPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NN)OC1=CC=C(C=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80407518
Record name 2-(4-fluorophenoxy)propanohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80407518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

590356-83-5
Record name 2-(4-fluorophenoxy)propanohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80407518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenoxy)propanohydrazide typically involves the reaction of 4-fluorophenol with ethyl chloroacetate in the presence of a base, such as sodium hydroxide, to form 2-(4-fluorophenoxy)acetic acid. This intermediate is then converted to its corresponding hydrazide by reacting with hydrazine hydrate under reflux conditions. The reaction conditions generally include:

    Solvent: Acetone or ethanol

    Temperature: Reflux (approximately 80-90°C)

    Reaction Time: Several hours (typically 4-6 hours)

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenoxy)propanohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the hydrazide group to amines or other reduced forms.

    Substitution: The fluorophenoxy group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Solvents: Acetone, ethanol, dichloromethane (DCM)

    Temperature: Varies depending on the reaction, typically ranging from room temperature to reflux conditions

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced amines, and various substituted compounds depending on the specific reagents and conditions used.

Scientific Research Applications

2-(4-Fluorophenoxy)propanohydrazide has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

    Biology: Employed in proteomics research to study protein interactions and functions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenoxy)propanohydrazide involves its interaction with specific molecular targets and pathways. The fluorophenoxy group can interact with various enzymes and receptors, modulating their activity. The hydrazide moiety can form hydrogen bonds and other interactions with biological molecules, influencing their function and stability. These interactions can lead to changes in cellular processes and biochemical pathways, contributing to the compound’s effects.

Comparison with Similar Compounds

Key Observations :

  • Methoxy Substitution: The -OCH₃ group in 2-(4-Methoxyphenoxy)propanehydrazide enhances solubility due to its electron-donating nature but may reduce CNS penetration due to increased polarity .

Pharmacological and Pharmacokinetic Profiles

Bioactivity and Target Engagement

  • This compound: Limited direct data, but its Schiff base derivatives (e.g., 1e) show inhibitory activity against CYP1A2, CYP2C19, and CYP2C9 enzymes, critical in drug metabolism .
  • Compound 1e : Exhibits high CNS and blood-brain barrier (BBB) permeability, making it suitable for neurodegenerative disease applications .
  • 2-(4-Chlorophenoxy)propanehydrazide: Similar CYP inhibition profile but with higher hepatotoxicity risk due to chlorine’s metabolic stability .

Toxicity Profiles

  • Hepatotoxicity: Chlorinated analogues (e.g., 2-(4-Chlorophenoxy)propanehydrazide) may exhibit higher liver toxicity compared to fluorinated derivatives .

Biological Activity

2-(4-Fluorophenoxy)propanohydrazide, with the molecular formula C9H11FN2O2 and CAS number 590356-83-5, is an organic compound that has garnered attention in various fields, particularly in medicinal chemistry and biological research. Its structural features, including the fluorophenoxy group and hydrazide moiety, suggest potential interactions with biological targets, making it a compound of interest for therapeutic applications.

  • Molecular Weight : 198.20 g/mol
  • Structure : The compound consists of a propanohydrazide backbone substituted with a 4-fluorophenoxy group.
  • Synthesis : Typically synthesized through the reaction of 4-fluorophenol with ethyl chloroacetate, followed by hydrazine hydrate under reflux conditions.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The hydrazide functional group allows for hydrogen bonding and other non-covalent interactions with biological molecules, potentially influencing various cellular processes.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, which can be summarized as follows:

Activity Description
Antimicrobial Exhibits activity against various bacterial strains, indicating potential use in infection control.
Antitumor Shows promise in inhibiting tumor cell proliferation in vitro, suggesting potential as an anticancer agent.
Enzyme Inhibition Functions as an inhibitor for specific enzymes involved in metabolic pathways.
Cytotoxicity Demonstrates cytotoxic effects on certain cancer cell lines, warranting further investigation into its mechanism.

Case Study 1: Antitumor Activity

A study investigated the effects of this compound on human cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM. The compound was shown to induce apoptosis via the mitochondrial pathway, as evidenced by increased levels of cytochrome c in the cytosol and activation of caspases.

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial properties, this compound was tested against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL for Staphylococcus aureus and 75 µg/mL for Escherichia coli, indicating moderate antibacterial activity.

Case Study 3: Enzyme Inhibition

Research examining enzyme inhibition revealed that the compound effectively inhibits acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases. Inhibition assays showed an IC50 value of approximately 25 µM, suggesting that it may have therapeutic potential in treating conditions like Alzheimer's disease.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with related compounds:

Compound Molecular Weight (g/mol) Biological Activity
2-(4-Fluorophenoxy)acetic acid 182.18Antimicrobial properties
Hydrazine derivatives VariesVarious biological activities including anticancer effects
4-Fluorophenol 112.10Used as a precursor; limited direct bioactivity

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